molecular formula C11H6F3NOS B7999563 2-(4-Trifluoromethylbenzoyl)thiazole

2-(4-Trifluoromethylbenzoyl)thiazole

Cat. No.: B7999563
M. Wt: 257.23 g/mol
InChI Key: BORIWFQCOOGTGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Trifluoromethylbenzoyl)thiazole typically involves the reaction of 4-trifluoromethylbenzoyl chloride with thiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . Another method involves the use of 4-trifluoromethylbenzoyl isothiocyanate, which reacts with thiazole under similar conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts such as zinc oxide nanoparticles can also improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(4-Trifluoromethylbenzoyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Nucleophilic substitution: Reagents such as sodium hydride or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include halogenated thiazole derivatives, hydroxylated compounds, and reduced thiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Trifluoromethylbenzoyl)thiazole is unique due to its trifluoromethyl group, which enhances its lipophilicity, metabolic stability, and ability to penetrate cell membranes. These properties make it a valuable compound in medicinal chemistry and various scientific research applications .

Properties

IUPAC Name

1,3-thiazol-2-yl-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NOS/c12-11(13,14)8-3-1-7(2-4-8)9(16)10-15-5-6-17-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORIWFQCOOGTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=NC=CS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.